(R)-(+)-1-Fluoro-2-octanol
Overview
Description
(R)-(+)-1-Fluoro-2-octanol is a chiral alcohol that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a versatile intermediate that can be used to synthesize a wide range of compounds, including pharmaceuticals, agrochemicals, and flavors. In
Scientific Research Applications
Catalytic Activity in Organic Synthesis : Morikawa, Michigami, and Amii (2010) discovered that a chiral phosphine ligand with a fluoroalcohol moiety, similar to (R)-(+)-1-Fluoro-2-octanol, showed excellent catalytic activity in asymmetric 1,2-addition of arylboronic acids to aldehydes, resulting in highly enantioenriched diarylmethanols (Morikawa, Michigami, & Amii, 2010).
Aggregation Behavior in Solvents : Ohta et al. (2003) studied the aggregation behavior of fluorooctanols, finding that in n-hexane solutions, they aggregate via hydrogen bonding between OH groups, while in benzene solutions, aggregation occurs through interaction between fluorocarbon chains (Ohta et al., 2003).
Biological and Pharmaceutical Applications : Vieira et al. (2019) highlighted the potential of fluorinated ionic liquids (FILs), with properties influenced by the size of the cationic hydrogenated alkyl side-chain and anionic fluorinated domain, in biological and pharmaceutical contexts. Their study focused on cytotoxicity and partition properties of FILs (Vieira et al., 2019).
Electrophilic Fluorination Agents : Banks et al. (1996) discussed the use of 1-alkyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane salts as user-friendly, site-selective electrophilic fluorinating agents of the N-fluoroammonium class, which is relevant to the functionalization of compounds like (R)-(+)-1-Fluoro-2-octanol (Banks et al., 1996).
Fluorogenic Derivatization for Alcohols : Uchiyama et al. (1999) developed a highly fluorescent fluorogenic derivatization reagent for alcohols, PSBD-NCO, with detection limits at the femtomole level, demonstrating an application in sensitive detection and analysis of alcohols including fluorinated variants (Uchiyama et al., 1999).
Extraction Studies : Luo et al. (2015) explored the efficiency of fluorinated alcohols for extracting organic acids from dilute aqueous solutions. They found that the extraction capability of fluorinated octanol on benzoic acid is lower than that of nonafluoro-1-octanol at room temperature, indicating the importance of fluorination in extraction efficiency (Luo et al., 2015).
Environmental Science and Biotransformation : Liu et al. (2007) investigated the biotransformation of 8-2 fluorotelomer alcohol in soil and by soil bacteria isolates, finding that compounds like ethanol and octanol can act as inhibitors. This study is pertinent to the environmental fate and biodegradation of fluorinated alcohols (Liu et al., 2007).
properties
IUPAC Name |
(2R)-1-fluorooctan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17FO/c1-2-3-4-5-6-8(10)7-9/h8,10H,2-7H2,1H3/t8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLGNQHRPPLDIFC-MRVPVSSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(CF)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC[C@H](CF)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40450747 | |
Record name | (R)-(+)-1-Fluoro-2-octanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40450747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-(+)-1-Fluoro-2-octanol | |
CAS RN |
110270-42-3 | |
Record name | (R)-(+)-1-Fluoro-2-octanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40450747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.